![molecular formula C14H16N2O2 B13898238 5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound featuring a pyrrole ring fused to a pyridine nucleus. This compound is part of a broader class of pyrrole-containing analogs known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
準備方法
The synthesis of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of specific amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method yields the desired pyrrole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product .
化学反応の分析
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, yielding different reduced forms.
科学的研究の応用
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its anticancer, antibacterial, and antifungal properties
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other pyrrole-containing compounds such as:
Pyrrolo[3,4-c]pyridine derivatives: Known for their analgesic and sedative properties.
Indole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
The uniqueness of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-14-9-16(7-10-5-3-2-4-6-10)8-11(14)12(17)15-13(14)18/h2-6,11H,7-9H2,1H3,(H,15,17,18) |
InChIキー |
BGBUOKFJYMMDEB-UHFFFAOYSA-N |
正規SMILES |
CC12CN(CC1C(=O)NC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


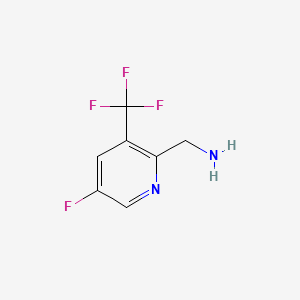

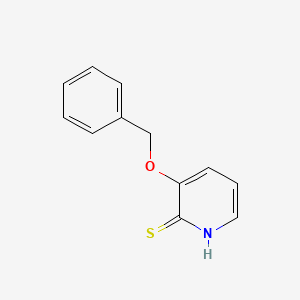
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
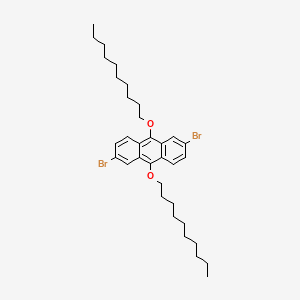
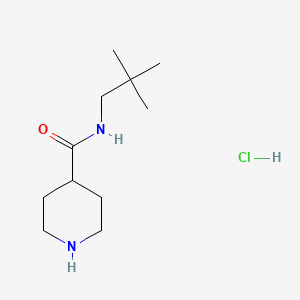
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
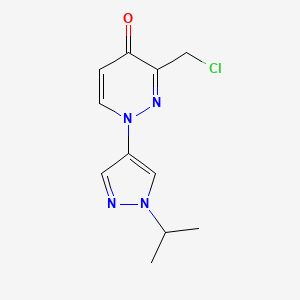
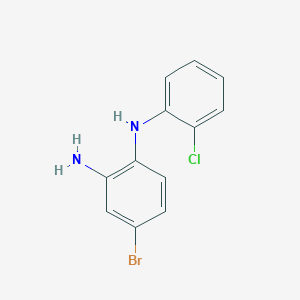
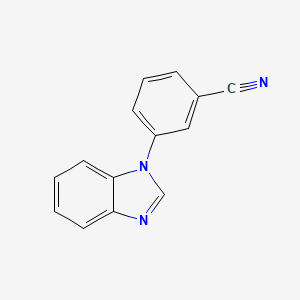
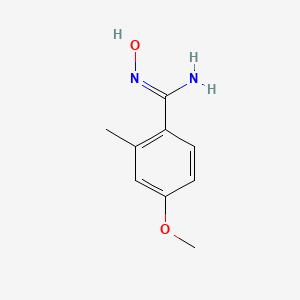
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
